molecular formula C25H36N6O4 B2566656 2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189458-88-5

2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2566656
CAS RN: 1189458-88-5
M. Wt: 484.601
InChI Key:
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Description

2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H36N6O4 and its molecular weight is 484.601. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on synthesizing various derivatives of triazoloquinazoline and exploring their chemical reactions. For example, Chern et al. (1988) described the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through reactions of anthranilamide with isocyanates, demonstrating methods for creating quinazoline derivatives through different chemical pathways Chern et al., 1988.

Biological Activity Prediction and Evaluation

Danylchenko et al. (2016) conducted a study on the computer prediction of biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This study highlights the potential for utilizing computational tools to predict the biological activity of triazoloquinazoline derivatives, which may be relevant for assessing similar compounds Danylchenko et al., 2016.

Antimicrobial and Antibacterial Applications

Zeydi et al. (2017) synthesized a series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives and evaluated them for antibacterial activities. This research demonstrates the potential antimicrobial applications of triazoloquinazoline derivatives, suggesting a possible area of application for the compound Zeydi et al., 2017.

Molecular Design for Pharmacological Applications

Research also extends into the design and synthesis of triazoloquinazoline derivatives for specific pharmacological applications. Gadhave et al. (2020) synthesized N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives and evaluated them for antioxidant and antibacterial activity, showcasing the therapeutic potential of triazoloquinazoline derivatives Gadhave et al., 2020.

properties

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4/c1-15(2)10-11-29-22(34)18-9-8-17(21(33)26-13-16(3)4)12-19(18)31-23(29)28-30(24(31)35)14-20(32)27-25(5,6)7/h8-9,12,15-16H,10-11,13-14H2,1-7H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZRLRHLXHCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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